molecular formula C15H17NO4S B6151334 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid CAS No. 2287340-83-2

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid

Cat. No. B6151334
CAS RN: 2287340-83-2
M. Wt: 307.4
InChI Key:
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Description

The compound “3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid” is a complex organic molecule. The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of compounds with the BOC group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Molecular Structure Analysis

The molecular structure of this compound is complex, with the BOC group attached to an amine, which is then attached to a benzothiophene ring and a carboxylic acid group . The BOC group provides steric hindrance, protecting the amine during reactions .


Chemical Reactions Analysis

The BOC group can be selectively cleaved in the presence of other protecting groups when using AlCl3 . Sequential treatment with trimethylsilyl iodide then methanol can also be used for Boc deprotection . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide .

Future Directions

The future directions for the use of this compound could include its use in the synthesis of complex organic molecules, particularly in the field of peptide synthesis . Its use in the synthesis of other types of compounds could also be explored.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid involves the protection of the amine group, followed by the alkylation of the benzothiophene ring, and finally the deprotection of the amine group to yield the target compound.", "Starting Materials": [ "1-benzothiophene-2-carboxylic acid", "tert-butyl carbamate", "ethyl chloroformate", "triethylamine", "sodium hydride", "methyl iodide", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with 1-benzothiophene-2-carboxylic acid in the presence of triethylamine to yield the tert-butyl carbamate derivative.", "Step 2: Alkylation of the benzothiophene ring by reacting the tert-butyl carbamate derivative with methyl iodide in the presence of sodium hydride to yield the N-tert-butyl carbamate derivative.", "Step 3: Deprotection of the amine group by reacting the N-tert-butyl carbamate derivative with acetic acid and sodium hydroxide to yield the target compound, 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid." ] }

CAS RN

2287340-83-2

Product Name

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid

Molecular Formula

C15H17NO4S

Molecular Weight

307.4

Purity

95

Origin of Product

United States

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